
2-Bromo-1-(3-nitrophenyl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-1-(3-nitrophenyl)ethanol is an organic compound that features a bromine atom, a nitro group, and a hydroxyl group attached to an aromatic ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(3-nitrophenyl)ethanol typically involves the bromination of 3-nitroacetophenone followed by reduction. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator . The reaction is carried out in an organic solvent such as chloroform or carbon tetrachloride at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of scale-up from laboratory synthesis to industrial production would involve optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling bromine and nitro compounds.
化学反应分析
Types of Reactions
2-Bromo-1-(3-nitrophenyl)ethanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted by nucleophiles in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydroxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: 2-Bromo-1-(3-nitrophenyl)ethanone.
Reduction: 2-Bromo-1-(3-aminophenyl)ethanol.
Substitution: 1-(3-Nitrophenyl)ethanol.
科学研究应用
2-Bromo-1-(3-nitrophenyl)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential antioxidant properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Bromo-1-(3-nitrophenyl)ethanol involves its reactivity due to the presence of the bromine and nitro groups. The bromine atom can participate in nucleophilic substitution reactions, while the nitro group can undergo reduction to form an amino group, which can further react with various electrophiles. The hydroxyl group can be oxidized to form a carbonyl group, which can participate in further chemical transformations.
相似化合物的比较
Similar Compounds
- 2-Bromo-1-(4-nitrophenyl)ethanol
- 2-Bromo-1-(2-nitrophenyl)ethanol
- 2-Chloro-1-(3-nitrophenyl)ethanol
Uniqueness
2-Bromo-1-(3-nitrophenyl)ethanol is unique due to the specific positioning of the nitro group on the aromatic ring, which influences its reactivity and the types of reactions it can undergo. The presence of the bromine atom also makes it a versatile intermediate for further chemical modifications.
属性
分子式 |
C8H8BrNO3 |
|---|---|
分子量 |
246.06 g/mol |
IUPAC 名称 |
2-bromo-1-(3-nitrophenyl)ethanol |
InChI |
InChI=1S/C8H8BrNO3/c9-5-8(11)6-2-1-3-7(4-6)10(12)13/h1-4,8,11H,5H2 |
InChI 键 |
GGHMLSGJPIBJRA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(CBr)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





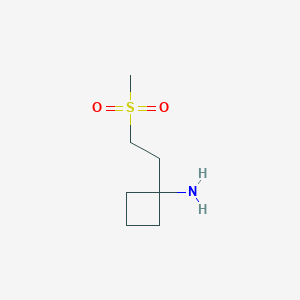



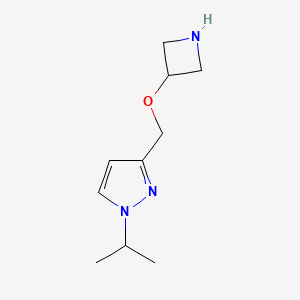
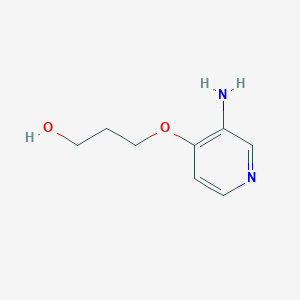
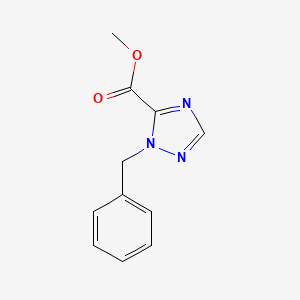
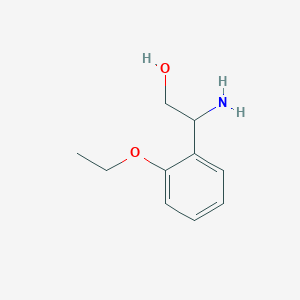
![5-[(3-Ethynylphenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B13614648.png)

